molecular formula C19H25N3O2 B5975402 [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

Cat. No. B5975402
M. Wt: 327.4 g/mol
InChI Key: KMTKXTOPPITOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is known for its ability to selectively bind to certain receptors in the body, which has led to its use in a variety of scientific research applications.

Scientific Research Applications

The [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone compound has been extensively researched for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases and conditions.

Mechanism of Action

The mechanism of action of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone involves its ability to selectively bind to certain receptors in the body. This binding leads to a cascade of biochemical and physiological effects, which can have a variety of therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone are complex and varied. Some of the primary effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone in lab experiments is its ability to selectively bind to certain receptors in the body. This allows researchers to study the effects of specific receptor activation or inhibition, which can provide valuable insights into the underlying biochemical and physiological processes.
However, there are also limitations to using this compound in lab experiments. One of the primary limitations is the complexity of the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research involving [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone. Some of the primary areas of focus include:
1. The development of new drugs based on the structure of this compound for the treatment of various diseases and conditions.
2. The study of the underlying biochemical and physiological mechanisms involved in the selective binding of this compound to certain receptors in the body.
3. The exploration of new synthesis methods for the production of this compound, which could lead to increased availability for use in lab experiments and drug development.
4. The investigation of the potential applications of this compound in other fields, such as materials science and nanotechnology.

Synthesis Methods

The synthesis of [1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone is a complex process that involves several steps. The initial step involves the reaction of 3-isopropoxybenzaldehyde with piperidine in the presence of a catalyst. This is followed by the addition of 1H-imidazole-2-carboxaldehyde to the reaction mixture, which is then heated to produce the final product.

properties

IUPAC Name

[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14(2)24-17-7-3-5-15(11-17)19(23)16-6-4-10-22(12-16)13-18-20-8-9-21-18/h3,5,7-9,11,14,16H,4,6,10,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTKXTOPPITOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2CCCN(C2)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl](3-isopropoxyphenyl)methanone

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